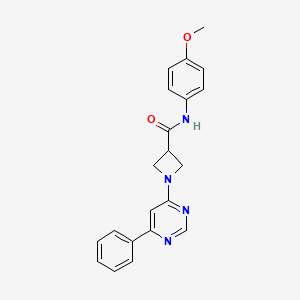

N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-27-18-9-7-17(8-10-18)24-21(26)16-12-25(13-16)20-11-19(22-14-23-20)15-5-3-2-4-6-15/h2-11,14,16H,12-13H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDNUUYHWONRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution or coupling reactions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution or other suitable methods.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by an azetidine ring substituted with a methoxyphenyl group and a phenylpyrimidine moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Azetidine Ring : Achieved through cyclization reactions from suitable precursors.

- Attachment of the Pyrimidinyl Group : Introduced via nucleophilic substitution or coupling reactions.

- Introduction of the Methoxyphenyl Group : Accomplished through electrophilic aromatic substitution.

- Formation of the Carboxamide Group : Finalized through amidation reactions.

Medicinal Chemistry

N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is being explored for its potential as a pharmaceutical agent targeting various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures can exhibit significant anticancer properties. For instance, related azetidine derivatives have demonstrated antiproliferative effects against various cancer cell lines, such as:

| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 50 | Induction of apoptosis |

| Compound B | MDA-MB-231 | 75 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Preliminary studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, indicating its potential utility in cancer therapy.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar azetidine derivatives have been evaluated for efficacy against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. Modifications in the azetidine structure may enhance antimicrobial effectiveness.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological effects of compounds similar to this compound:

- A study demonstrated that azetidine derivatives significantly reduced tumor growth in murine models, showcasing their potential as anticancer agents.

- Another investigation revealed antimicrobial effects against resistant strains, suggesting that structural modifications could enhance efficacy.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share core structural motifs with the target molecule but differ in substituent groups, influencing their molecular properties:

N-(4-methoxybenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

- Structure : Replaces the 4-methoxyphenyl group with a 4-methoxybenzyl (CH₂-C₆H₄-OCH₃) substituent.

N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

- Structure : Substitutes the 4-methoxyphenyl with a 6-methoxypyridin-3-yl group.

- Impact : The pyridine ring introduces a hydrogen-bond-accepting nitrogen atom, which may enhance solubility or facilitate interactions with polar residues in biological targets. The meta-methoxy positioning on the pyridine could also modulate electronic effects .

CB2-Selective Bis-Sulfone Sch225336

- Structure : Contains a bis-sulfone motif and a 4-methoxyphenylsulfonyl group.

Structural and Physicochemical Comparison

The table below summarizes key differences:

Key Observations:

Lipophilicity : The benzyl analog (370.43 g/mol) is more lipophilic than the target compound, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Solubility : The pyridine-containing analog (361.40 g/mol) likely exhibits better solubility due to the polar nitrogen atom in the pyridine ring.

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

- Target Selectivity : The pyridine analog’s hydrogen-bonding capacity may favor interactions with kinases or GPCRs, whereas the methoxyphenyl group in the target compound could stabilize π-π stacking with aromatic residues in enzyme active sites.

Biological Activity

N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique azetidine ring structure substituted with a methoxyphenyl group and a phenylpyrimidine moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Azetidine Ring : Cyclization reactions from suitable precursors.

- Attachment of the Pyrimidinyl Group : Achieved through nucleophilic substitution or coupling reactions.

- Introduction of the Methoxyphenyl Group : Via electrophilic aromatic substitution.

- Formation of the Carboxamide Group : Through amidation reactions.

Anticancer Properties

This compound has shown promising anticancer activity. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, related azetidine derivatives have demonstrated significant antiproliferative effects against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 50 | Induction of apoptosis |

| Compound B | MDA-MB-231 | 75 | Cell cycle arrest |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar azetidine derivatives have been evaluated for their efficacy against various pathogens, including resistant strains of bacteria and fungi. Preliminary studies indicate that modifications in the azetidine structure can enhance antimicrobial activity, although specific data on this compound is still limited.

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death pathways in cancer cells.

- Cell Cycle Regulation : It can interfere with cell cycle progression, leading to growth inhibition.

- Targeting Specific Enzymes : Potential inhibition of enzymes relevant to cancer progression or microbial survival.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of compounds with similar structures:

- A study demonstrated that azetidine derivatives significantly reduced tumor growth in murine models, showcasing their potential as anticancer agents .

- Another investigation highlighted the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy against resistant strains .

Q & A

Q. What are the key synthetic routes for N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Azetidine ring formation : Cyclization of precursors using catalysts like palladium or copper under inert atmospheres .

- Coupling reactions : Amide bond formation between the azetidine-carboxylic acid and the 4-methoxyphenylamine moiety, often using activating agents (e.g., HATU or EDC) in solvents like DMF or toluene .

- Pyrimidine functionalization : Introduction of the 6-phenylpyrimidin-4-yl group via nucleophilic aromatic substitution or cross-coupling reactions .

Q. Optimization parameters :

- Temperature control (e.g., 80–120°C for coupling steps).

- Solvent polarity adjustments to improve reaction efficiency.

- Catalyst screening (e.g., Pd(PPh₃)₄ vs. CuI for aryl coupling) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural elucidation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to confirm azetidine ring conformation and substituent positions .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS or HRMS) for molecular ion verification .

- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures and storage conditions .

Advanced Research Questions

Q. How does the azetidine-pyrimidine scaffold influence biological target interactions?

The compound’s bioactivity likely stems from:

- Azetidine ring rigidity : Enhances binding specificity to enzymes/receptors (e.g., kinase targets) by restricting conformational flexibility .

- Pyrimidine moiety : Acts as a hydrogen-bond acceptor, mimicking nucleotide interactions in enzymatic active sites .

- 4-Methoxyphenyl group : Modulates lipophilicity and membrane permeability, impacting cellular uptake .

Q. Methodological approach :

- Molecular docking : Use software like AutoDock to predict binding modes with targets (e.g., inflammatory kinases).

- Structure-activity relationship (SAR) : Synthesize analogs with substitutions on the pyrimidine or azetidine rings to identify critical pharmacophores .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .

- Solubility limitations : Use of DMSO vs. aqueous buffers affecting compound bioavailability .

Q. Strategies :

- Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Conduct solubility studies using nephelometry or UV-Vis spectroscopy to determine optimal dosing .

Q. What strategies are effective for improving metabolic stability without compromising potency?

- Trifluoromethyl incorporation : Replace labile groups (e.g., methoxy) with CF₃ to enhance resistance to oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages for improved plasma stability .

- In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide structural modifications .

Methodological Recommendations

- Controlled crystallization : Use solvent/antisolvent pairs (e.g., ethanol/water) to improve purity for X-ray diffraction studies .

- In silico modeling : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.